1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H16N4O2S·HCl. It is known for its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperidine ring.
Preparation Methods
The synthesis of 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling of the pyrazole and piperidine rings: This step may involve nucleophilic substitution or other coupling reactions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or piperidine rings.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in various organic reactions to introduce the pyrazole and piperidine moieties into target molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine: This compound has a similar structure but differs in the position of the piperidine ring attachment.
1-methyl-1H-pyrazole-4-sulfonyl chloride: This compound contains a sulfonyl chloride group instead of the piperidine ring.
4-amino-1H-pyrazole: This compound contains an amino group instead of the sulfonyl and piperidine groups.
Properties
CAS No. |
2567496-98-2 |
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Molecular Formula |
C9H17ClN4O2S |
Molecular Weight |
280.8 |
Purity |
95 |
Origin of Product |
United States |
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